![molecular formula C20H18ClN3O4S B3001848 2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 449786-42-9](/img/structure/B3001848.png)
2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide" is a structurally complex molecule that likely exhibits a range of interactions due to its various functional groups. While the specific compound is not directly discussed in the provided papers, similar compounds with chlorophenyl and acetamide groups are mentioned, which can give insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide linkages and the introduction of chlorophenyl groups. Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic routes may be employed, involving steps such as amide bond formation and aromatic halogenation. The orientation of the chlorophenyl ring in related compounds is noted to be at specific angles to other rings in the molecules, which could influence the synthesis outcome and the purity of the final product .
Molecular Structure Analysis
The molecular structure of related compounds shows that the chlorophenyl ring can be oriented at distinct angles with respect to other rings in the molecule, such as a thiazole ring, as seen in "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" . This suggests that in the compound of interest, the chlorophenyl group may also exhibit a specific orientation that could affect its overall molecular geometry and interactions.
Chemical Reactions Analysis
The chemical reactions of similar compounds are not explicitly discussed in the provided papers. However, the presence of acetamide groups and chlorophenyl rings suggests that these moieties could participate in various chemical reactions, such as nucleophilic substitution or hydrogen bonding. The intermolecular interactions, such as C—H⋯O hydrogen bonds and halogen⋯π interactions, are crucial in the formation of molecular assemblies and could influence the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially deduced from the related structures. For instance, the presence of hydrogen bonds and halogen⋯π interactions in similar compounds indicates that the compound of interest may have a high melting point and could exhibit solid-state stability due to these strong intermolecular forces . The crystal packing and molecular orientation within the crystal lattice can also affect the solubility and other physical properties of the compound.
Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) focused on the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their potential in forming 1D and 2D supramolecular architectures through hydrogen bonding interactions. Furthermore, their antioxidant activities were evaluated in vitro, showing significant antioxidant properties which might have implications for medical and material sciences (Chkirate et al., 2019).
Nonlinear Optical Properties for Photonic Devices
Castro et al. (2017) conducted theoretical investigations on the nonlinear optical properties of organic crystals related to pyrazole-acetamide structures. The study aimed to understand the materials' linear and nonlinear optical behavior, identifying them as promising candidates for photonic devices, including optical switches, modulators, and applications in optical energy (Castro et al., 2017).
Antimicrobial Agents Design
Aly et al. (2011) explored the synthesis of heterocyclic compounds incorporating the antipyrine moiety derived from acetamide pyrazolone. These new compounds were tested for their biological activity against various microorganisms, indicating potential use as antimicrobial agents. The research suggests applications in developing new pharmaceuticals to combat microbial infections (Aly et al., 2011).
Antibacterial Activity of Coordination Complexes
Another study by Chkirate et al. (2022) synthesized mononuclear coordination complexes from N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. These complexes showed outstanding antibacterial activity against various bacterial strains, presenting a potential pathway for the development of new antibacterial agents. The ligands and metal complexes demonstrated superior effectiveness compared to conventional antibiotics in some cases, highlighting their importance in medical research (Chkirate et al., 2022).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13-4-2-3-5-18(13)24-20(16-11-29(26,27)12-17(16)23-24)22-19(25)10-28-15-8-6-14(21)7-9-15/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBWNRBZMLLAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


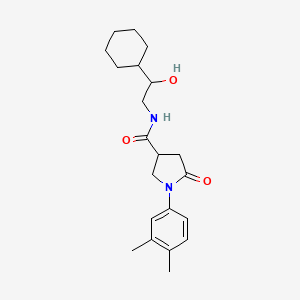

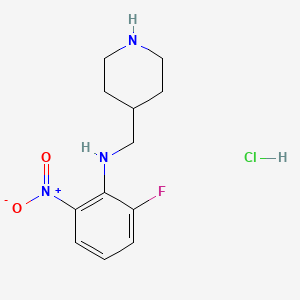
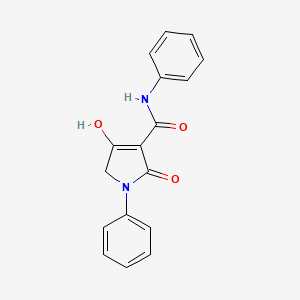
![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001775.png)
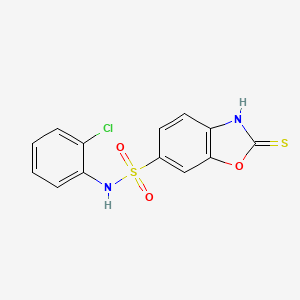
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3001777.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3001778.png)
![3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B3001779.png)
![{4-[3'-(3,4-Dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine](/img/structure/B3001782.png)
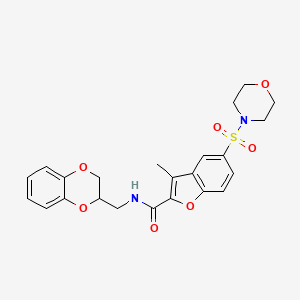
![3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole](/img/structure/B3001786.png)